![molecular formula C23H24N2O5S B1144075 (Z)-Methyl 2-(2-(N/'-(tert-butoxycarbonyl)carbaMiMidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate CAS No. 1209492-89-6](/img/no-structure.png)

(Z)-Methyl 2-(2-(N/'-(tert-butoxycarbonyl)carbaMiMidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

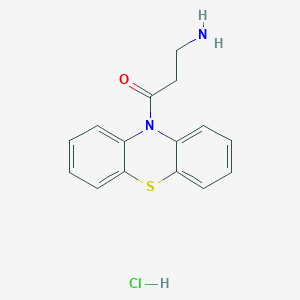

The synthesis of related benzothiophene and benzoxazepine derivatives, such as those detailed by Wang Yu-huan (2009) and C. Campbell et al. (2009), involves complex reactions under carefully controlled conditions. For example, Wang Yu-huan describes the condensation of specific precursors using triethyl phosphate, yielding products with significant yields under optimized conditions (Wang Yu-huan, 2009). Meanwhile, Campbell and colleagues focus on an enantioselective synthesis process involving iodolactamization as a key step, demonstrating the intricate approaches required to synthesize complex molecules (C. Campbell et al., 2009).

Molecular Structure Analysis

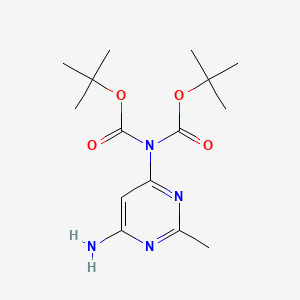

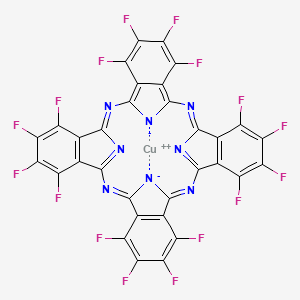

The study of molecular structures, such as the work by E. Jankowska et al. (2002) on a related compound, provides insights into the spatial arrangement and conformational preferences of these molecules. The crystal structure analysis offers a glimpse into how different substituents and functional groups influence the overall shape and properties of the compound (E. Jankowska et al., 2002).

Chemical Reactions and Properties

Research by G. Palui et al. (1988) explores the photo- and thermochromic transformations of acylated N-alkylimines, providing valuable data on the reactivity and stability of benzothiophene derivatives under various conditions. These studies highlight the dynamic behavior of these compounds in response to environmental changes, such as light exposure and temperature variations (G. Palui et al., 1988).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the applications and handling of the compound. Studies like those by Michael Limbach et al. (2009) on related compounds offer insights into how structural features affect these physical properties, which in turn influences their practical applications (Michael Limbach et al., 2009).

Chemical Properties Analysis

The chemical behavior of (Z)-Methyl 2-(2-(N/'-(tert-butoxycarbonyl)carbaMiMidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate and its analogs under different reactions and conditions is a subject of interest. The work by V. Ram and A. Goel (1996) and others illustrates the synthesis pathways and chemical transformations these compounds can undergo, shedding light on their reactivity and potential applications in synthesis and material science (V. Ram & A. Goel, 1996).

Wissenschaftliche Forschungsanwendungen

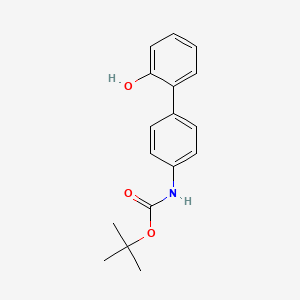

Synthesis of Amino Acid Derivatives : Research includes the synthesis of various amino acid derivatives, utilizing tert-butoxycarbonyl (Boc) protective groups. Such studies are fundamental in developing novel compounds for various biochemical applications (Abreu et al., 2003).

Development of Fluorescent Probes : Several studies have explored the synthesis of compounds that can serve as fluorescent probes. This application is significant in biological and chemical research for tracking and analyzing molecular processes (Abreu et al., 2004).

Pharmaceutical Research : Some research efforts have been directed towards synthesizing compounds with potential pharmaceutical applications, particularly in antimicrobial activity. Such research is crucial in the ongoing battle against drug-resistant bacteria and other pathogens (Abreu et al., 2004).

Polymerization Studies : The compound's derivatives have been used in polymerization studies, such as the anionic ring-opening polymerization behavior of amino acid-derived cyclic carbonates. This research is integral to the development of new polymeric materials with varied applications (Sanda et al., 2001).

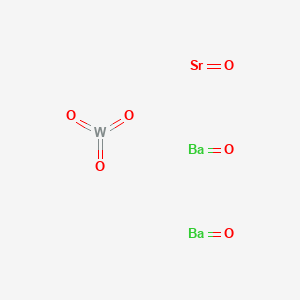

Catalytic Reactions and Chemical Transformations : The compound and its derivatives play a role in various catalytic reactions and chemical transformations, essential for the synthesis of complex organic compounds. Such studies are fundamental in advancing organic chemistry and material science (Rybalkin et al., 2001).

Eigenschaften

CAS-Nummer |

1209492-89-6 |

|---|---|

Produktname |

(Z)-Methyl 2-(2-(N/'-(tert-butoxycarbonyl)carbaMiMidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate |

Molekularformel |

C23H24N2O5S |

Molekulargewicht |

440.51206 |

Synonyme |

(Z)-Methyl 2-(2-(N/'-(tert-butoxycarbonyl)carbaMiMidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1144010.png)